1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the trimethylsilyl (TMS) ethynyl group adds to its versatility in chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an epoxide.
Introduction of the Trimethylsilyl Ethynyl Group: This step often involves a Sonogashira coupling reaction where an ethynyltrimethylsilane is coupled with the pyrido[2,3-b][1,4]oxazine core using a palladium catalyst and a copper co-catalyst.
Protection with Boc Group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrido[2,3-b][1,4]oxazine core or the ethynyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc and TMS groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to the combination of the Boc protecting group and the TMS ethynyl group. This combination provides enhanced stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Biological Activity
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O2Si. It possesses a molecular weight of 316.47 g/mol. The compound features a pyrido[2,3-b][1,4]oxazine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[2,3-b][1,4]oxazine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. One study reported that a related compound induced apoptosis in human leukemia cells by activating caspase pathways and inhibiting cell cycle progression .
Antiviral Properties
Research has also demonstrated that pyrido[2,3-b][1,4]oxazine derivatives can exhibit antiviral activities. In vitro assays have shown that these compounds can inhibit viral replication in infected cells. The mechanism often involves interference with viral entry or replication processes within host cells.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that the compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : The activation of apoptotic pathways through caspase activation has been observed in cell line studies.
- Antiviral Mechanisms : The compound may disrupt viral life cycles by targeting viral proteins or host cell receptors.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various oxazine derivatives against human cancer cell lines. The study revealed that modifications at the nitrogen position significantly enhanced anticancer activity compared to the parent compound .
Compound | Activity | Mechanism |
---|---|---|
1-Boc-6-(trimethylsilyl)ethynyl derivative | Anticancer | Induces apoptosis via caspase activation |
Related oxazine derivative | Antiviral | Inhibits viral replication |
Properties
Molecular Formula |
C17H24N2O3Si |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl 6-(2-trimethylsilylethynyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-14(19)8-7-13(18-15)9-12-23(4,5)6/h7-8H,10-11H2,1-6H3 |
InChI Key |
NKBWKEGCQLPFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)C#C[Si](C)(C)C |
Origin of Product |
United States |
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